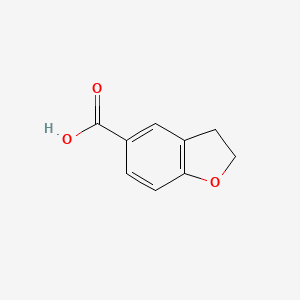

2,3-Dihydrobenzofuran-5-Carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYOLVAXVPOIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350321 | |

| Record name | 2,3-Dihydrobenzofuran-5-Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76429-73-7 | |

| Record name | 2,3-Dihydrobenzofuran-5-Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydrobenzo[b]furan-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthetic Strategies for 2,3-Dihydrobenzofuran-5-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2,3-dihydrobenzofuran-5-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and materials science.[1][2][3] The document details a key synthetic methodology, including experimental protocols and quantitative data, to facilitate its application in research and development.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₉H₈O₃.[1][4] Its structure, featuring a fused benzofuran core with a carboxylic acid group at the 5-position, makes it a valuable intermediate in the synthesis of complex organic molecules and pharmacologically active agents.[1][2][3] Derivatives have shown potential in targeting cellular pathways relevant to cancer research.[1] This guide focuses on practical and documented methods for its preparation.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic routes. The most prominently documented and direct method involves the oxidation of a precursor aldehyde. Other potential, more general strategies include the cyclization of appropriately substituted phenolic compounds and direct carboxylation of the dihydrobenzofuran ring system.[1]

-

Oxidation of 2,3-Dihydrobenzofuran-5-carbaldehyde: This is a direct and high-yielding method for obtaining the target carboxylic acid.

-

Intramolecular Cyclization: General strategies for forming the dihydrobenzofuran ring can be adapted, typically involving the cyclization of a phenolic compound with a suitable side chain.[1]

-

Carboxylation Reactions: Direct introduction of a carboxylic acid group onto the 2,3-dihydrobenzofuran scaffold is a potential but less specifically documented route for this isomer.[1]

This guide will focus on the detailed experimental protocol for the oxidation pathway due to the availability of specific procedural data.

Pathway 1: Oxidation of 2,3-Dihydrobenzofuran-5-carbaldehyde

This synthetic route utilizes the readily available 2,3-dihydrobenzofuran-5-carbaldehyde as the starting material. The aldehyde is oxidized to the corresponding carboxylic acid using a bromine-based oxidizing agent in an acidic medium.

Experimental Protocol

The following protocol is based on a documented procedure for the synthesis of this compound from its corresponding aldehyde.[5]

Materials:

-

2,3-Dihydro-1-benzofuran-5-carbaldehyde

-

Glacial Acetic Acid

-

Sodium Acetate (NaOAc)

-

Bromine (Br₂)

-

Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of 2,3-dihydro-1-benzofuran-5-carbaldehyde (1.0 g, 6.75 mmol) is prepared in glacial acetic acid (8 ml).

-

Sodium acetate (664 mg, 8.1 mmol) is added to the solution.

-

The mixture is cooled to 10°C.

-

Bromine (0.7 ml, 13.5 mmol) is added slowly to the cooled reaction mixture.

-

The reaction is stirred for 2 hours at room temperature.

-

Following the reaction period, the mixture is diluted with a saturated aqueous solution of sodium thiosulfate (10 ml).

-

The mixture is then washed with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The organic extracts are combined, dried over sodium sulfate, and concentrated in vacuo to yield the final product.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,3-Dihydro-1-benzofuran-5-carbaldehyde | [5] |

| Molar Mass (Start) | 148.16 g/mol | [6] |

| Molar Mass (Product) | 164.16 g/mol | [1] |

| Yield | 91% (1.4 g) | [5] |

| Reaction Time | 2 hours | [5] |

| Reaction Temperature | 10°C to Room Temperature | [5] |

General Experimental Workflow

The overall process from reaction setup to product isolation follows a standard synthetic chemistry workflow.

References

- 1. Buy this compound | 76429-73-7 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound|CAS 76429-73-7 [rlavie.com]

- 5. Synthesis routes of 2,3-Dihydrobenzofuran-5-carboxaldehyde [benchchem.com]

- 6. 2,3-Dihydrobenzofuran-5-carboxaldehyde | C9H8O2 | CID 735901 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydrobenzofuran-5-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzofuran-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C₉H₈O₃. It features a bicyclic structure composed of a benzene ring fused to a dihydrofuran ring, with a carboxylic acid group attached at the 5-position. This molecule serves as a valuable building block in medicinal chemistry and materials science, with its derivatives showing promise in various therapeutic areas, including as potential anticancer agents. A thorough understanding of its physicochemical properties is crucial for its application in synthesis, formulation, and drug design. This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound, along with generalized experimental protocols for their determination and a representative synthetic workflow.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | - |

| Molecular Weight | 164.16 g/mol | [1] |

| CAS Number | 76429-73-7 | [1] |

| Melting Point | 185 °C | [1] |

| Boiling Point (Predicted) | 336.6 ± 31.0 °C | - |

| Density (Predicted) | 1.345 g/cm³ | [1] |

| pKa (Predicted) | 4.54 ± 0.20 | - |

| Appearance | Beige solid | - |

| Purity | 97% Min. | [1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus alongside a thermometer.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Melting Point Range: The melting point is reported as the range between T1 and T2.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol or methanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

logP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing its distribution between an immiscible organic (n-octanol) and aqueous phase.

Methodology (Shake-Flask Method):

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.

-

Sample Preparation: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A measured volume of the sample solution is mixed with an equal volume of the other phase in a separatory funnel. The mixture is shaken vigorously for a set period to allow for equilibrium to be reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology (Equilibrium Shake-Flask Method):

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Separation: The undissolved solid is removed by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Solubility Value: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Synthetic Workflow

The synthesis of this compound can be achieved through various routes. A common approach involves the cyclization of a suitably substituted phenol. The following diagram illustrates a representative synthetic pathway.

Caption: A representative synthetic workflow for this compound.

Conclusion

This technical guide provides essential physicochemical data and standardized methodologies relevant to this compound. The presented information is intended to support researchers and drug development professionals in their efforts to utilize this versatile compound in their scientific endeavors. Accurate characterization of these fundamental properties is a prerequisite for successful application in synthesis, formulation, and the design of novel bioactive molecules.

References

A Comprehensive Technical Guide to 2,3-Dihydrobenzofuran-5-Carboxylic Acid

This technical guide provides an in-depth overview of 2,3-Dihydrobenzofuran-5-Carboxylic Acid, a significant heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its identification, properties, synthesis, and applications, particularly within medicinal chemistry.

Chemical Identification and Properties

This compound is a heterocyclic organic compound featuring a benzofuran core structure.[1] This structure consists of a fused benzene and a dihydrofuran ring, with a carboxylic acid functional group attached at the 5-position.[1] Its unique molecular architecture makes it a valuable building block in various scientific fields, including pharmaceuticals and materials science.[1][2]

The compound is officially identified by the Chemical Abstracts Service (CAS) with the number 76429-73-7.[1][3][4][5] This unique identifier is assigned by the Chemical Abstracts Service, a division of the American Chemical Society, to ensure unambiguous identification in scientific literature and databases.[1]

Table 1: Core Identification and Physicochemical Properties

| Identifier | Value |

| CAS Number | 76429-73-7[1][3][4][6] |

| IUPAC Name | 2,3-dihydro-1-benzofuran-5-carboxylic acid[1] |

| Molecular Formula | C₉H₈O₃[1][4] |

| Molecular Weight | 164.16 g/mol [1] |

| Synonyms | 2,3-Dihydrobenzo[b]furan-5-carboxylic acid[3][4] |

| InChI Key | YXYOLVAXVPOIMA-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1COC2=C1C=C(C=C2)C(=O)O[1] |

| Purity (Typical) | ≥97%[3][6] |

| Storage Conditions | 2-8°C, in a cool, dry place with the container sealed.[4][6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. Common strategies include the cyclization of phenolic compounds, oxidation of dihydrobenzofurans, and carboxylation reactions using appropriate precursors and catalysts.[1] Below is a representative experimental protocol for the hydrolysis of an ester precursor, a common final step in multi-step syntheses.

Experimental Protocol: Ester Hydrolysis to Carboxylic Acid

This procedure is adapted from a general method for the hydrolysis of benzofuran carboxylate esters.[7]

-

Dissolution: Dissolve the corresponding ester precursor (e.g., ethyl 2,3-dihydrobenzofuran-5-carboxylate) (1.0 equiv.) in a mixed solvent system of tetrahydrofuran (THF), methanol (MeOH), and water (typically in a 1:1:1 ratio).[7]

-

Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2 M solution, 4.0 equiv.), to the reaction mixture.[7]

-

Reaction: Stir the resulting solution at an elevated temperature (e.g., 70°C) overnight, preferably under an inert nitrogen atmosphere to prevent side reactions.[7]

-

Acidification: After cooling, carefully acidify the reaction mixture to a pH of 1 using a strong acid like hydrochloric acid (HCl, 1 M solution). This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.[7]

-

Isolation and Purification:

-

Remove the organic solvents (THF, MeOH) under reduced pressure to enhance product precipitation.[7]

-

If the product does not fully precipitate, perform an extraction with an organic solvent such as ethyl acetate (3 x 15 mL).[7]

-

Combine the organic extracts, dry over an anhydrous salt like sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.[7][8]

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as acetone/hexane.[8]

-

Applications in Drug Discovery and Development

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[9] this compound, in particular, serves as a crucial intermediate and building block for the synthesis of novel therapeutic agents.[1][2][10]

Key Therapeutic Areas:

-

Anticancer Agents: Derivatives of this compound have demonstrated significant potential as anticancer agents.[1][2][10] Research has shown that these derivatives can be cytotoxic to various cancer cell lines, including colon (HCT-15), gastric (NUGC-3), and lung (NCI-H23) cancer cells.[11]

-

G Protein-Coupled Receptor (GPCR) Targeting: The molecule is used as a scaffold for developing new drugs that target GPCRs, which are implicated in a wide array of diseases.[1][10]

-

Anti-inflammatory Activity: Benzofuran derivatives have been investigated for their anti-inflammatory properties.[9] Some studies indicate that they can inhibit the production of nitric oxide, a key mediator in inflammatory processes.[9]

Mechanism of Action: Inhibition of the NF-κB Pathway

A primary mechanism for the anticancer effects of this compound derivatives is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[1][10] The NF-κB pathway is critically involved in regulating cancer cell proliferation and survival.[1] By inhibiting this pathway, these compounds can induce programmed cell death (apoptosis) in cancer cells, highlighting their therapeutic potential.[1][9]

Spectroscopic Data Interpretation

Structural elucidation of this compound and its derivatives relies heavily on spectroscopic methods.

-

Infrared (IR) Spectroscopy: Carboxylic acids exhibit two highly characteristic absorptions: a very broad O–H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretch between 1710 and 1760 cm⁻¹.[12] The conjugated nature of the carbonyl group in this molecule would place the C=O absorption in the lower end of this range.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often near 12 ppm.[12] The protons on the dihydrofuran ring (at positions 2 and 3) and the aromatic protons would appear in their respective characteristic regions, with coupling patterns providing structural information.

-

¹³C NMR: The carbon of the carboxyl group is expected to resonate in the range of 165-185 ppm.[12]

-

This guide consolidates essential technical data for this compound, providing a foundation for its use in research and development. Its versatile structure continues to make it a compound of high interest in the pursuit of novel materials and therapeutics.

References

- 1. Buy this compound | 76429-73-7 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,3-Dihydrobenzo[b]furan-5-carboxylicacid - Advanced Biochemicals [advancedbiochemicals.com]

- 4. This compound|CAS 76429-73-7 [rlavie.com]

- 5. 76429-73-7・2,3-dihydro-1-benzofuran-5-carboxylic acid・2,3-dihydro-1-benzofuran-5-carboxylic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. China this compound CAS No.: 76429-73-7 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. prepchem.com [prepchem.com]

- 9. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

molecular structure and conformation of 2,3-Dihydrobenzofuran-5-Carboxylic Acid

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of this compound (CAS: 76429-73-7). It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document consolidates data on the compound's structural characteristics, spectroscopic signatures, and biological significance, with a particular focus on its role as a versatile scaffold in medicinal chemistry. Detailed experimental and computational methodologies for its characterization are presented, alongside visualizations of its structure and relevant biological pathways to facilitate a deeper understanding of its scientific importance.

Introduction

This compound is a heterocyclic organic compound featuring a bicyclic framework where a benzene ring is fused to a dihydrofuran ring.[1] Its molecular formula is C₉H₈O₃, and it has a molecular weight of 164.16 g/mol .[1] The presence of a carboxylic acid group at the 5-position of the benzofuran core enhances its reactivity and solubility, making it a valuable building block in organic synthesis.[1]

This molecule has garnered significant attention in medicinal chemistry, serving as a key intermediate and structural scaffold for the development of novel therapeutic agents.[1][2] Derivatives of 2,3-dihydrobenzofuran have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4] Notably, it is a crucial precursor for compounds designed to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a critical target in cancer therapy, and for molecules targeting G protein-coupled receptors (GPCRs).[1][2] Its applications also extend to materials science, where it is used to synthesize advanced polymers with unique thermal and photoconductive properties.[1][5]

Physicochemical and Structural Properties

The structural architecture of this compound is defined by its fused ring system and the attached carboxylic acid functional group.[1] This unique combination of features dictates its chemical behavior and potential for further modification.

| Property | Value | Reference |

| IUPAC Name | 2,3-dihydro-1-benzofuran-5-carboxylic acid | [1] |

| CAS Number | 76429-73-7 | [1] |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Canonical SMILES | C1COC2=C1C=C(C=C2)C(=O)O | [1] |

| InChI Key | YXYOLVAXVPOIMA-UHFFFAOYSA-N | [1] |

| Physical State | Solid at room temperature | [1] |

| Purity (Commercial) | 90-97% | [1][6] |

Molecular Structure and Conformation

The three-dimensional structure of this compound is characterized by the non-planar conformation of the dihydrofuran ring fused to the planar benzene ring.[7] While a definitive single-crystal X-ray diffraction study for this specific compound is not widely published, data from derivatives and computational modeling provide significant insights into its likely conformation.

The carboxylic acid group's orientation relative to the aromatic ring is a key conformational feature. In similar aromatic carboxylic acids, the -OH group of the carboxyl moiety can adopt either a synplanar or antiplanar conformation.[8] The synplanar form, where the O=C-O-H dihedral angle is close to 0°, is typically the most stable.[8] The conformation is crucial as it influences intermolecular interactions, such as the formation of hydrogen-bonded dimers in the solid state, a common characteristic of carboxylic acids.[8][9]

Caption: 2D structure of this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and elucidating the structure of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

| Nucleus | Chemical Shift (ppm) | Description | Reference |

| ¹H | ~12.0 - 13.0 | Singlet, broad; acidic proton of the carboxyl group | [7][10] |

| ¹H | ~6.8 - 7.4 | Multiplets; aromatic protons on the benzene ring | [7] |

| ¹H | ~3.2 - 4.0 | Multiplets; diastereotopic protons of the dihydrofuran ring (CH₂) | [7][11] |

| ¹³C | ~170 | Carboxyl carbon (C=O) | [7] |

| ¹³C | ~110 - 150 | Aromatic carbons | [7] |

The signal for the carboxylic acid proton is typically broad and its chemical shift is dependent on concentration and solvent due to hydrogen bonding.[10][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Description | Reference |

| 2500 - 3300 | Very broad; O-H stretching of the hydrogen-bonded carboxylic acid | [12] |

| 1710 - 1760 | Strong; C=O stretching of the carboxyl group. The dimeric form typically absorbs around 1710 cm⁻¹. | [12] |

Experimental and Computational Methodologies

A combination of experimental and computational techniques is employed to fully characterize the structure and conformation of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions.[7][13]

Caption: General experimental workflow for single-crystal X-ray crystallography.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the molecular geometry, vibrational frequencies, and electronic properties of molecules.[9][14] This approach allows for the study of different conformers and provides insights that complement experimental data.

Caption: A typical workflow for Density Functional Theory (DFT) analysis.

Biological Relevance and Signaling Pathways

Derivatives of this compound have shown significant potential as anticancer agents, primarily through the inhibition of the NF-κB signaling pathway.[1][15] This pathway is constitutively active in many cancers and plays a key role in promoting cell proliferation, survival, and inflammation.[4][15] By inhibiting this pathway, these compounds can induce apoptosis (programmed cell death) in cancer cells.

Caption: Inhibition of the canonical NF-κB pathway by 2,3-dihydrobenzofuran derivatives.

Conclusion

This compound is a molecule of considerable scientific interest due to its unique structural properties and its role as a versatile synthetic intermediate. Its non-planar dihydrofuran ring fused to an aromatic system, combined with a reactive carboxylic acid group, provides a robust scaffold for the design of novel compounds. While detailed crystallographic data on the parent molecule remains elusive, a combination of spectroscopic analysis and computational modeling provides a clear picture of its structure and conformation. Its established link to the inhibition of key biological pathways, such as NF-κB, underscores its importance in modern drug discovery and development, particularly in the search for new anticancer therapeutics.

References

- 1. Buy this compound | 76429-73-7 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. 2,3-Dihydrobenzo[b]furan-5-carboxylicacid - Advanced Biochemicals [advancedbiochemicals.com]

- 7. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. moodle2.units.it [moodle2.units.it]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2,3-Dihydrobenzofuran-5-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzofuran-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol .[1] This molecule features a benzofuran core structure, where a benzene ring is fused to a dihydrofuran ring, with a carboxylic acid group attached at the 5-position. The presence of the carboxylic acid moiety significantly influences its physicochemical properties, including solubility and reactivity, making it a valuable scaffold in medicinal chemistry and materials science.[1]

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited publicly available quantitative data for this specific compound, information on the closely related analogue, Benzofuran-2-carboxylic acid, is provided for comparative purposes. This guide also details standardized experimental protocols for determining these properties and explores the biological context of this structural class through relevant signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity (commercial) | 90-97% | [1] |

Solubility

For reference, the solubility of the structurally related compound, Benzofuran-2-carboxylic acid , is provided in the table below. It is important to note that the hydrogenation of the furan ring in this compound may alter its solubility profile compared to the fully aromatic Benzofuran-2-carboxylic acid.

Table 1: Solubility of Benzofuran-2-carboxylic acid in Various Solvents

| Solvent | Solubility Description | Reference |

| Methanol | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Water | Partially soluble | [2] |

Stability

The stability of this compound is a critical parameter for its storage, handling, and formulation. While specific stability data is scarce, potential degradation pathways can be inferred from the chemical structure. The ester and amide linkages are susceptible to hydrolysis under acidic or basic conditions. The benzofuran ring system may be susceptible to oxidative degradation.

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to elucidate the degradation pathways and identify potential degradation products.

Table 2: Potential Degradation Pathways for this compound

| Stress Condition | Potential Degradation Pathway |

| Acidic/Basic Hydrolysis | Hydrolysis of the dihydrofuran ring, decarboxylation. |

| Oxidation | Oxidation of the dihydrofuran ring, potentially leading to ring opening. |

| Thermal | Decarboxylation at elevated temperatures. |

| Photolytic | Photodegradation may occur depending on the chromophore's absorption profile. |

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of this compound are provided below. These are generalized protocols that can be adapted for specific experimental needs.

Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, phosphate buffer at a specific pH) in a sealed container.

-

Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

Stability-Indicating HPLC Method for Forced Degradation Studies

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification of stability.

-

Chromatographic System:

-

Column: A C18 reversed-phase column is typically suitable for this type of compound.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of the parent compound and its degradation products. The pH of the aqueous buffer should be optimized for peak shape and retention.

-

Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

-

Forced Degradation Study Design:

-

Acid Hydrolysis: The compound is dissolved in a dilute acidic solution (e.g., 0.1 N HCl) and heated.

-

Base Hydrolysis: The compound is dissolved in a dilute basic solution (e.g., 0.1 N NaOH) and heated.

-

Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or with gentle heating.

-

Thermal Degradation: The solid compound or a solution is exposed to elevated temperatures (e.g., 60-80°C).

-

Photostability: The solid compound or a solution is exposed to UV and visible light in a photostability chamber.

-

-

Sample Analysis: Samples are withdrawn at various time points, neutralized if necessary, diluted, and injected into the HPLC system.

-

Data Analysis: The percentage of the remaining intact compound and the formation of degradation products are calculated over time. Peak purity analysis is performed to ensure that the chromatographic peak of the parent compound does not co-elute with any degradation products.

Visualization of Workflows and Pathways

Experimental Workflow for Stability Studies

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Biological Context: Relevant Signaling Pathways

Derivatives of this compound have been investigated for their activity in various biological pathways, notably the NF-κB and PPARα signaling pathways, which are important targets in cancer and metabolic diseases, respectively.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in many diseases, including cancer.

References

An In-depth Technical Guide to the Key Chemical Reactions of 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical reactions involving 2,3-Dihydrobenzofuran-5-Carboxylic Acid, a vital heterocyclic building block in medicinal chemistry and materials science. The unique structure, featuring a dihydrobenzofuran core and a reactive carboxylic acid group, allows for a wide array of chemical transformations. This document details the experimental protocols, quantitative data, and logical workflows for key reactions, enabling researchers to effectively utilize this versatile compound in synthesis and drug discovery.

Esterification (Fischer-Speier Esterification)

Esterification of this compound is a fundamental transformation, typically achieved via the Fischer-Speier method. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[1][2] The use of excess alcohol can drive the equilibrium towards the formation of the ester product.[1]

Experimental Protocol (Representative)

The following protocol is a standard Fischer esterification procedure for aromatic carboxylic acids and is directly applicable.[3]

-

Reaction Setup: In a round-bottomed flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ~10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is often complete within 1-5 hours.[3]

-

Work-up: After cooling to room temperature, the reaction mixture is poured into water. The aqueous solution is then neutralized with a base, such as sodium bicarbonate.

-

Extraction: The ester product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).[3][4]

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester.[3][4] Further purification can be achieved by distillation or column chromatography.

Data Presentation: Fischer Esterification

| Parameter | Value / Condition | Reference |

| Substrate | Aromatic Carboxylic Acid | [3] |

| Reagent | Methanol (Excess) | [3] |

| Catalyst | Concentrated H₂SO₄ | [1][3] |

| Temperature | Reflux | [3] |

| Reaction Time | 45 min - 1 hour | [3][5] |

| Typical Yield | High (Varies with substrate) | [1][2] |

Workflow Diagram: Esterification```dot

Caption: Two-step, One-pot Amidation Workflow.

Reduction to Primary Alcohol

The carboxylic acid functional group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). [6][7]Weaker reagents such as sodium borohydride (NaBH₄) are generally not effective for this transformation. [7]The reaction proceeds via an aluminum-carboxylate complex and an intermediate aldehyde which is immediately reduced further. [8]

Experimental Protocol (Representative)

This general procedure is for the LiAlH₄ reduction of carboxylic acids. [6][8]Extreme caution must be exercised as LiAlH₄ reacts violently with water and other protic solvents.

-

Reaction Setup: To a stirred suspension of LiAlH₄ (1.5-3.0 eq) in a dry ether solvent (e.g., anhydrous diethyl ether or THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same dry solvent dropwise.

-

Reaction: After the addition is complete, the mixture is typically warmed to room temperature and then heated to reflux until the reaction is complete (monitored by TLC). The initial acid-base reaction between LiAlH₄ and the carboxylic acid will produce hydrogen gas. [6]3. Quenching (Fieser workup): The reaction is carefully quenched by cooling to 0 °C and the sequential, dropwise addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water. This procedure is critical for safety and for precipitating the aluminum salts.

-

Filtration and Extraction: The resulting solid is filtered off, and the filter cake is washed thoroughly with the ether solvent. The filtrate contains the product.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude alcohol, (2,3-dihydrobenzofuran-5-yl)methanol, which can be purified by column chromatography or distillation.

Data Presentation: LiAlH₄ Reduction

| Parameter | Value / Condition | Reference |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [6][7] |

| Stoichiometry | 1.5 - 3.0 equivalents of LiAlH₄ | [9] |

| Solvent | Anhydrous Diethyl Ether or THF | [6][8] |

| Temperature | 0 °C to Reflux | [6] |

| Work-up | Sequential H₂O, aq. NaOH, H₂O (Fieser) | [6] |

| Product | Primary Alcohol | [7][9] |

Workflow Diagram: Reduction

Caption: LiAlH₄ Reduction of Carboxylic Acid to Alcohol.

Decarboxylation

The removal of the carboxylic acid group (decarboxylation) from aromatic carboxylic acids typically requires harsh conditions, such as high temperatures. However, the reaction can be facilitated by transition metal catalysts, most notably copper salts. [10][11]

Experimental Protocol (Representative)

The following protocol is based on a microwave-assisted, copper-catalyzed protodecarboxylation of aromatic carboxylic acids. [10]

-

Reaction Setup: In a microwave vial, combine the aromatic carboxylic acid (1.0 eq), Copper(I) oxide (Cu₂O, e.g., 1-5 mol%), and a suitable ligand such as 1,10-phenanthroline (2-10 mol%).

-

Solvent: Add a high-boiling point solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of NMP and quinoline.

-

Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to a high temperature (e.g., 190 °C) for a short duration (5-15 minutes). [10]4. Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and/or dilute acid to remove the solvent and catalyst residues. The organic layer is dried and concentrated, and the product (2,3-dihydrobenzofuran) is purified by chromatography.

Data Presentation: Copper-Catalyzed Decarboxylation

| Parameter | Value / Condition | Reference |

| Catalyst | Cu₂O or CuBr | [10][11] |

| Ligand | 1,10-Phenanthroline or TMEDA | [10][11] |

| Solvent | NMP / Quinoline | [10] |

| Temperature | 140 - 190 °C (Microwave or Conventional) | [10][11] |

| Reaction Time | 5 - 15 minutes (Microwave) | [10] |

| Product | 2,3-Dihydrobenzofuran | [10] |

Logical Diagram: Decarboxylation

Caption: Copper-Catalyzed Decarboxylation Pathway.

Electrophilic Aromatic Substitution: Halogenation & Nitration

The benzene ring of the dihydrobenzofuran system is activated towards electrophilic aromatic substitution by the ether oxygen at position 1. The carboxylic acid at position 5 is a deactivating, meta-directing group. The overall regioselectivity will be determined by the interplay of these two directing effects. The positions ortho to the activating ether group (positions 4 and 6) are the most likely sites for substitution.

Bromination

Electrophilic bromination of activated aromatic rings can be achieved using reagents like N-Bromosuccinimide (NBS). [12][13]

Experimental Protocol (Representative for Bromination)

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or an chlorinated solvent.

-

Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. Purification by recrystallization or column chromatography will yield the brominated product(s).

Nitration

Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). [14][15]

Experimental Protocol (Representative for Nitration)

-

Nitrating Mixture: In a flask cooled in an ice bath (0-5 °C), slowly add concentrated nitric acid to concentrated sulfuric acid (typically a 1:1 volume ratio). [15]2. Substrate Addition: To the cold nitrating mixture, slowly add this compound, ensuring the temperature remains low.

-

Reaction: Stir the reaction at low temperature for a specified time (e.g., 1-3 hours).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid product is collected by filtration.

-

Purification: The crude product is washed thoroughly with water until the washings are neutral and then purified, typically by recrystallization.

Data Presentation: Electrophilic Substitution

| Reaction | Reagent | Catalyst/Solvent | Temperature | Expected Product(s) | Reference |

| Bromination | N-Bromosuccinimide (NBS) | DMF | Room Temp. | 4-bromo and/or 6-bromo derivative | [12][13] |

| Nitration | Conc. HNO₃ | Conc. H₂SO₄ | 0 - 10 °C | 4-nitro and/or 6-nitro derivative | [14][16] |

Logical Diagram: Electrophilic Substitution Sites

Caption: Predicted Regioselectivity for Electrophilic Substitution.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. athabascau.ca [athabascau.ca]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. cerritos.edu [cerritos.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. Reduction of Carboxylic Acids by LiAlH<sub>4</sub> | Ambeed [ambeed.com]

- 10. afinitica.com [afinitica.com]

- 11. future4200.com [future4200.com]

- 12. Bromination - Common Conditions [commonorganicchemistry.com]

- 13. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 14. kbr.com [kbr.com]

- 15. quora.com [quora.com]

- 16. stmarys-ca.edu [stmarys-ca.edu]

2,3-Dihydrobenzofuran-5-Carboxylic Acid: A Core Heterocyclic Scaffold for Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzofuran-5-carboxylic acid is a heterocyclic organic compound featuring a bicyclic framework where a benzene ring is fused to a dihydrofuran ring, with a carboxylic acid group at the 5-position.[1] This unique structural architecture provides a partially rigid scaffold that is of significant interest in medicinal chemistry and materials science.[1] Its utility as a versatile building block stems from the reactivity of the carboxylic acid group, which allows for diverse functionalization, and the dihydrobenzofuran core, which is a key pharmacophore in numerous biologically active molecules.[2][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, serving as a technical resource for professionals in drug discovery and chemical research.

Physicochemical and Structural Data

This compound is a beige solid at room temperature.[2] The presence of the carboxylic acid group enhances its reactivity and potential for hydrogen bonding compared to non-carboxylated analogues.[1] Key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 76429-73-7 | [1][2] |

| Molecular Formula | C₉H₈O₃ | [1][2] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| IUPAC Name | 2,3-dihydro-1-benzofuran-5-carboxylic acid | [1] |

| Melting Point | 185 °C or 194 - 197 °C | [2][4] |

| Boiling Point | 336.6 ± 31.0 °C (Predicted) | [2] |

| Density | 1.344 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.54 ± 0.20 (Predicted) | [2] |

| Appearance | Beige solid | [2] |

| Canonical SMILES | C1COC2=C1C=C(C=C2)C(=O)O | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step sequence involving the formylation of 2,3-dihydrobenzofuran, followed by oxidation of the resulting aldehyde.

Experimental Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-5-carboxaldehyde (via Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings like 2,3-dihydrobenzofuran.[5][6] The reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloroiminium ion, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7]

Materials:

-

2,3-Dihydrobenzofuran

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Ice bath

-

Aqueous sodium acetate or sodium bicarbonate solution

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool the chosen solvent (e.g., DMF or DCM) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solvent with vigorous stirring. If using a co-solvent, DMF is added prior to the POCl₃ to form the Vilsmeier reagent.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes.

-

Add a solution of 2,3-dihydrobenzofuran in the reaction solvent dropwise to the Vilsmeier reagent, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and then heat gently (e.g., 40-60 °C) for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7-8.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2,3-dihydrobenzofuran-5-carboxaldehyde.

Experimental Protocol 2: Oxidation to this compound

The aldehyde functional group is readily oxidized to a carboxylic acid using a variety of oxidizing agents. The following protocol utilizes bromine in acetic acid.[4]

Materials:

-

2,3-Dihydrobenzofuran-5-carboxaldehyde (1.0 g, 6.75 mmol)

-

Glacial acetic acid (8 ml)

-

Sodium acetate (664 mg, 8.1 mmol)

-

Bromine (0.7 ml, 13.5 mmol)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,3-dihydrobenzofuran-5-carboxaldehyde in glacial acetic acid in a suitable reaction flask.[4]

-

Add sodium acetate to the solution.[4]

-

Cool the mixture to 10 °C using an ice/water bath.[4]

-

Slowly add bromine dropwise to the stirred solution.[4]

-

After the addition, remove the ice bath and stir the reaction at room temperature for 2 hours.[4]

-

Quench the reaction by diluting with a saturated aqueous solution of sodium thiosulfate (10 ml).[4]

-

Wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.[4]

-

Extract the product with ethyl acetate.[4]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired this compound (yield reported as 91%).[4]

Chemical Reactivity and Derivatization

The primary site of reactivity is the carboxylic acid group, which can undergo standard transformations such as esterification, reduction to an alcohol, and conversion to an acyl chloride followed by amidation.[1] These reactions are crucial for incorporating the scaffold into larger, more complex molecules. Amide bond formation is particularly important in medicinal chemistry for creating libraries of compounds for biological screening.

Experimental Protocol 3: General Amide Coupling (HATU-mediated)

Amide coupling reagents facilitate the formation of an amide bond under mild conditions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient reagent for this purpose.[8]

Materials:

-

This compound (1 equivalent)

-

Desired primary or secondary amine (1.0 - 1.2 equivalents)

-

HATU (1.1 - 1.5 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Standard workup and purification reagents (e.g., ethyl acetate, sodium bicarbonate solution, brine)

Procedure:

-

Dissolve this compound in anhydrous DMF in a dry reaction flask under a nitrogen atmosphere.[8]

-

Add the amine to the solution, followed by the base, DIEA.[8]

-

Add HATU portion-wise to the stirred solution at room temperature.[8]

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.[8]

-

Upon completion, dilute the reaction mixture with ethyl acetate.[8]

-

Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2,3-dihydrobenzofuran-5-carboxamide.

Applications in Drug Discovery and Materials Science

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, and its carboxylic acid derivative is a key intermediate for synthesizing therapeutic agents.

-

Anticancer Research: Derivatives have been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[1][3] This pathway is crucial for cancer cell proliferation and survival, making its inhibition a key therapeutic strategy.[3]

-

GPCR Targeting: The scaffold is used to develop ligands for G protein-coupled receptors (GPCRs).[3] Notably, derivatives have been designed as potent and selective cannabinoid receptor 2 (CB2) agonists, which are being investigated for the treatment of neuropathic pain.

-

Materials Science: As a monomer precursor, it is used in the synthesis of advanced polymers with unique properties like photoconductivity and enhanced thermal stability, suitable for applications in electronics and high-performance materials.[4]

Mechanism of Action: NF-κB Pathway Inhibition

The canonical NF-κB pathway is a central regulator of inflammation and cell survival. In resting cells, the NF-κB dimer (typically p50/p65) is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The freed NF-κB dimer then translocates to the nucleus, where it binds to DNA and initiates the transcription of target genes involved in inflammation and cell proliferation. Small molecule inhibitors derived from this compound can interfere with this cascade, for instance, by inhibiting the activity of the IKK complex or the nuclear translocation of NF-κB.[2][3]

Conclusion

This compound stands out as a high-value heterocyclic building block. Its straightforward synthesis and the versatile reactivity of its carboxylic acid handle provide a robust platform for chemical exploration. The demonstrated success of its derivatives in modulating critical biological pathways, particularly in oncology and neuropharmacology, underscores its importance for drug development professionals. Furthermore, its utility in creating functional polymers highlights its broader potential in materials science. This guide has provided the foundational data and protocols necessary for researchers to effectively utilize this powerful scaffold in their synthetic and discovery programs.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 2,3-Dihydrobenzofuran-5-carboxaldehyde [benchchem.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

The Evolving Landscape of 2,3-Dihydrobenzofuran-5-Carboxylic Acid: A Technical Overview of its Latent Biological Activities

For Immediate Release

This technical guide serves as a comprehensive resource on the emerging biological and therapeutic potential of 2,3-Dihydrobenzofuran-5-Carboxylic Acid and its closely related analogues. While direct research on the 5-carboxylic acid isomer is still in nascent stages, extensive studies on its derivatives, particularly at the 2-position, have unveiled promising avenues for drug discovery, primarily in the realms of oncology and anti-inflammatory applications. This document synthesizes the available quantitative data, details key experimental methodologies, and visualizes the core signaling pathway implicated in its mechanism of action.

Core Biological Activities: Targeting Cancer and Inflammation

The primary therapeutic potential of the 2,3-dihydrobenzofuran scaffold lies in its ability to modulate inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] Derivatives of 2,3-dihydrobenzofuran have demonstrated significant cytotoxic effects against a range of human cancer cell lines and exhibit potent anti-inflammatory properties.[3][4][5]

Anticancer Potential

Research has predominantly focused on N-(substituted)phenylamide derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid. These compounds have shown potent growth inhibitory activity against various cancer cell lines.[2][6] The proposed mechanism for this anticancer effect is the inhibition of NF-κB transcriptional activity, a key pathway in cancer cell proliferation and survival.[1][2]

Anti-inflammatory Effects

The anti-inflammatory properties of this molecular scaffold are also linked to the inhibition of the NF-κB pathway.[1] Additionally, certain derivatives have been shown to inhibit the production of nitric oxide, a key mediator in inflammatory processes.[3] Fluorinated derivatives of 2,3-dihydrobenzofuran have demonstrated significant inhibition of inflammatory mediators such as interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), and prostaglandin E2 (PGE2).[5]

Quantitative Biological Data

Table 1: Cytotoxic Activity of 2,3-Dihydrobenzofuran-2-Carboxamide Derivatives against Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (μM) |

| ACHN | Renal | 2.74 |

| HCT15 | Colon | 2.37 |

| MM231 | Breast | 2.20 |

| NUGC-3 | Gastric | 2.48 |

| NCI-H23 | Lung | 5.86 |

| PC-3 | Prostate | 2.68 |

Data sourced from a study on benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives.[2][6]

Table 2: Anti-inflammatory Activity of Fluorinated Benzofuran and Dihydrobenzofuran Derivatives

| Inflammatory Mediator | IC₅₀ Range (μM) |

| Interleukin-6 (IL-6) | 1.2 - 9.04 |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 |

| Nitric Oxide (NO) | 2.4 - 5.2 |

| Prostaglandin E₂ (PGE₂) | 1.1 - 20.5 |

Data represents the range of IC₅₀ values observed for a series of fluorinated benzofuran and dihydrobenzofuran derivatives.[5]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for the observed anticancer and anti-inflammatory effects of 2,3-dihydrobenzofuran derivatives is the inhibition of the NF-κB signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing cytotoxicity.

Caption: LPS-induced canonical NF-κB signaling pathway.

Caption: Experimental workflow for cytotoxicity assessment using the SRB assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Culture medium

-

2,3-Dihydrobenzofuran derivative stock solution

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the 2,3-dihydrobenzofuran derivative and a vehicle control. Incubate for 48-72 hours.

-

Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with water to remove TCA and excess medium. Air dry the plates completely.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 510 and 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration that causes 50% growth inhibition).

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Materials:

-

Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-luc)

-

Culture medium

-

Lipopolysaccharide (LPS) or other NF-κB activators

-

2,3-Dihydrobenzofuran derivative stock solution

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 2,3-dihydrobenzofuran derivative for a specified period (e.g., 1-2 hours).

-

NF-κB Activation: Stimulate the cells with an NF-κB activator, such as LPS or TNF-α, in the continued presence of the compound. Include appropriate positive and negative controls.

-

Incubation: Incubate the plate for a period sufficient to allow for luciferase expression (e.g., 6-24 hours).

-

Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.

-

Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). Calculate the percentage of inhibition of NF-κB activity and determine the IC₅₀ value.

Future Directions

The existing body of research strongly suggests that the 2,3-dihydrobenzofuran scaffold is a promising starting point for the development of novel anticancer and anti-inflammatory agents. Future research should focus on:

-

Direct evaluation of this compound: It is imperative to conduct comprehensive in vitro and in vivo studies on the specific 5-carboxylic acid isomer to ascertain its unique biological activity profile.

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 2,3-dihydrobenzofuran core, including substitutions at the 5-position carboxylic acid, will be crucial for optimizing potency and selectivity.

-

Elucidation of Off-Target Effects: A thorough investigation of the broader pharmacological profile of these compounds is necessary to identify any potential off-target activities and ensure a favorable safety profile.

-

In Vivo Efficacy Studies: Promising lead compounds should be advanced to preclinical animal models of cancer and inflammatory diseases to evaluate their therapeutic efficacy and pharmacokinetic properties.

This technical guide provides a foundational understanding of the potential biological activities of this compound and its derivatives. The presented data and methodologies are intended to empower researchers in the continued exploration and development of this promising class of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]

- 4. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Insights into 2,3-Dihydrobenzofuran-5-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2,3-Dihydrobenzofuran-5-Carboxylic Acid, a key intermediate in pharmaceutical and materials science research. The guide details supplier information, presents a synthesis protocol, and explores its biological significance, particularly its role in the NF-κB signaling pathway.

Commercial Availability

A critical aspect for any research and development program is the reliable sourcing of starting materials and intermediates. This compound (CAS No: 76429-73-7, Molecular Formula: C₉H₈O₃) is available from several commercial suppliers. The following table summarizes the offerings from a selection of vendors, providing a comparative overview of purity, available quantities, and pricing.

| Supplier | Product Code | Purity | Available Quantities | Price (USD) |

| Advanced Biochemicals | CH0379 | 97% | 1g, 5g, 25g | $300.00 - $997.00 |

| Fluorochem | F017509 | 95% | Inquire for details | Inquire for details |

| Sunway Pharm Ltd. | CB65107 | Inquire for details | Inquire for details | Inquire for details |

| Smolecule | S709957 | Inquire for details | Inquire for details | Inquire for details |

| Zhengzhou Alfa Chemical Co., Ltd. | Not specified | 97% Min. | Inquire for details | Inquire for details |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: An Experimental Protocol

The synthesis of 2,3-dihydrobenzofuran derivatives is a well-established area of organic chemistry. One common approach involves the hydrolysis of the corresponding ester.[1] The following protocol is a representative example for the synthesis of this compound.

Reaction Scheme:

Materials:

-

Methyl 2,3-dihydrobenzofuran-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, for workup)

-

Ethyl acetate (for extraction)

-

Sodium sulfate (Na₂SO₄, for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2,3-dihydrobenzofuran-5-carboxylate in a mixture of methanol and water.

-

Hydrolysis: Add a solution of sodium hydroxide to the flask. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure. Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

Biological Significance: Inhibition of the NF-κB Signaling Pathway

Derivatives of this compound have garnered significant interest for their potential as anti-inflammatory and anti-cancer agents due to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] The canonical NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[2]

The Canonical NF-κB Signaling Pathway and Point of Inhibition:

Under basal conditions, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated. The IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, phosphorylates IκBα.[2][3] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.[2][3]

Small molecule inhibitors, including derivatives of this compound, can interfere with this pathway. Evidence suggests that these compounds may act by inhibiting the catalytic activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.[4][5] This action effectively traps NF-κB in the cytoplasm, preventing the inflammatory and pro-survival gene expression it mediates.

References

- 1. Buy this compound | 76429-73-7 [smolecule.com]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Novel small molecule inhibition of IKK/NF‐κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active natural products and synthetic compounds.[1][2][3] Its unique structural and electronic properties make it an attractive core for the design of novel therapeutic agents across various disease areas, including oncology, inflammation, and neurodegenerative disorders.[4][5] Specifically, derivatives of 2,3-dihydrobenzofuran-5-carboxylic acid have emerged as promising candidates in drug discovery due to the versatile synthetic handle provided by the carboxylic acid group, which allows for the introduction of diverse functionalities to modulate pharmacological properties.[6][7]

These derivatives have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases, such as the NF-κB and IRAK4 pathways.[5][8] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound derivatives, intended to guide researchers in the exploration of this important chemical space for drug discovery.

Synthetic Protocols

The synthesis of this compound derivatives can be approached through various strategies. A common method involves the construction of the dihydrobenzofuran core followed by functionalization, or the use of a pre-functionalized starting material. Below are representative protocols for the synthesis of the core structure and its derivatives.

Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-5-ylacetic Acid

This protocol describes the synthesis of a closely related analogue, 2,3-dihydrobenzofuran-5-ylacetic acid, which can be adapted for the synthesis of the target carboxylic acid.[9]

Materials:

-

2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide

-

Acetic acid

-

Concentrated sulfuric acid

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Sodium sulfate

-

Acetone

-

Hexane

Procedure:

-

A solution of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g) in acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), and water (4.5 ml) is heated at reflux for 3 hours.[9]

-

After cooling, the reaction mixture is added to water.[9]

-

The product is extracted with ethyl acetate, and the combined organic extracts are washed five times with water.[9]

-

The organic solution is then extracted with a saturated aqueous sodium bicarbonate solution.[9]

-

The aqueous solution is acidified and extracted with ethyl acetate.[9]

-

The combined ethyl acetate extracts are dried over sodium sulfate and evaporated to yield a residue.[9]

-

The crude product is recrystallized from acetone/hexane to give 2,3-dihydrobenzofuran-5-ylacetic acid.[9]

Protocol 2: General Procedure for the Synthesis of trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylic Acid Derivatives

This protocol outlines a method for the synthesis of 2,3-dihydrobenzofuran derivatives with substitution at the 2 and 3 positions.[10]

Materials:

-

Ethyl 2-arylbenzofuran-3-carboxylate

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Magnesium turnings

-